![molecular formula C11H9BrN2O B2548852 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime CAS No. 551930-61-1](/img/structure/B2548852.png)
1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime
Description
Synthesis Analysis
The synthesis of oxime compounds often involves the reaction of easily available oximes with an acyl halide or anhydride . A specific synthesis procedure for a similar compound, 1-(4-bromophenyl)ethanone oxime, involves the reaction of 1-(4-bromophenyl)ethanone with hydroxylamine hydrochloride .Chemical Reactions Analysis
Oxime esters, which include compounds like “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime”, are known to show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and precursors in cyclization reactions .Scientific Research Applications
Biological Activity
Oxime ethers, a class of compounds that include “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime”, have been found to exhibit a range of biological activities . These activities include bactericidal, fungicidal, antidepressant, anticancer, and herbicidal effects . The presence of the >C=N-O-R moiety in these compounds is believed to influence their biological activity .
Antifungal Activity
Some oxime ether compounds have shown antifungal activity comparable to or higher than fluconazole and oxiconazole . This suggests that “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” could potentially be used in the development of new antifungal drugs.
Antidepressant Activity
Oxime ethers are also known to exhibit antidepressant activity . This could open up new avenues for the use of “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” in the treatment of depression.
Anticancer Activity
The anticancer activity of oxime ethers has been documented . This suggests that “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” could potentially be used in cancer treatment.
Building Blocks for Heterocycle Formation
Oxime esters, which include “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime”, are emerging as first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .
Synthesis of Polysubstituted Pyridines
Oxime esters have been used in the synthesis of polysubstituted pyridines . This suggests that “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” could be used in the synthesis of these important heterocyclic compounds.
Metal Complexes
The “(1 E , 2 E )-(4-bromophenyl)(hydroxyimino)acetaldehyde oxime” complexes, [ML 2 ], where M = Co(II), Cu(II), and Ni(II), have been synthesized and characterized . This suggests that “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” could be used in the synthesis of metal complexes.
properties
IUPAC Name |
(NE)-N-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-1-3-11(4-2-10)14-6-5-9(8-14)7-13-15/h1-8,15H/b13-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOABHPBLGYAXBE-NTUHNPAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=C2)C=NO)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C=CC(=C2)/C=N/O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320250 | |
Record name | (NE)-N-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821736 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime | |
CAS RN |
551930-61-1 | |
Record name | (NE)-N-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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